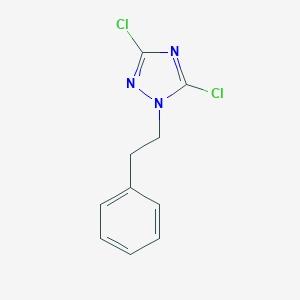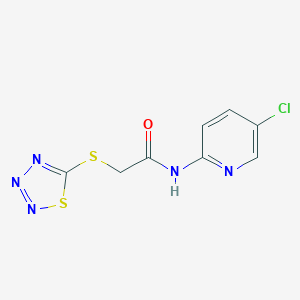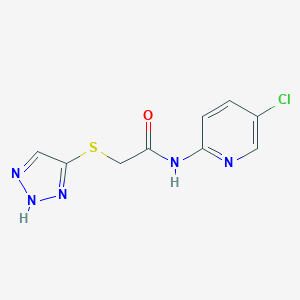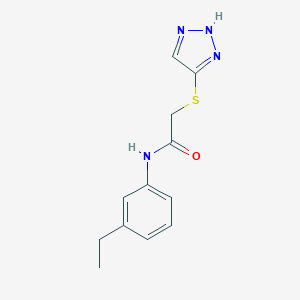![molecular formula C16H14N2O4S B249477 2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid](/img/structure/B249477.png)
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AS-1, and it belongs to the class of nicotinic acid derivatives. AS-1 has been studied for its anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of AS-1 is not fully understood. However, it has been suggested that AS-1 exerts its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. AS-1 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AS-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that AS-1 inhibits the proliferation and migration of cancer cells. AS-1 has also been shown to induce apoptosis in cancer cells, which is a key mechanism for inhibiting tumor growth. In addition, AS-1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
实验室实验的优点和局限性
The advantages of using AS-1 in lab experiments include its high purity and stability, making it suitable for use in various assays. AS-1 is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, the limitations of using AS-1 include its limited solubility in water, which may affect its bioavailability in vivo. In addition, the exact mechanism of action of AS-1 is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on AS-1. One potential direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to explore its potential use in combination with other anti-tumor or anti-inflammatory agents, which may enhance its efficacy. Furthermore, future studies may investigate the pharmacokinetics and toxicity of AS-1, which are important factors to consider in the development of new drugs. Overall, AS-1 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
合成方法
The synthesis of AS-1 involves the reaction of 4-acetylaniline with 2-chloroethyl nicotinate in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to obtain AS-1. This synthesis method has been optimized to obtain high yields of AS-1 with good purity.
科学研究应用
AS-1 has been extensively studied for its anti-tumor properties. In vitro studies have shown that AS-1 inhibits the growth of various cancer cell lines, including lung, breast, and liver cancer cells. Furthermore, AS-1 has been shown to induce apoptosis, or programmed cell death, in these cancer cells. In vivo studies in animal models have also shown that AS-1 inhibits tumor growth and metastasis.
In addition to its anti-tumor properties, AS-1 has also been studied for its anti-inflammatory properties. AS-1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
产品名称 |
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid |
|---|---|
分子式 |
C16H14N2O4S |
分子量 |
330.4 g/mol |
IUPAC 名称 |
2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4S/c1-10(19)11-4-6-12(7-5-11)18-14(20)9-23-15-13(16(21)22)3-2-8-17-15/h2-8H,9H2,1H3,(H,18,20)(H,21,22) |
InChI 键 |
XALZACYNJDRAMR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)


![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)



![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)